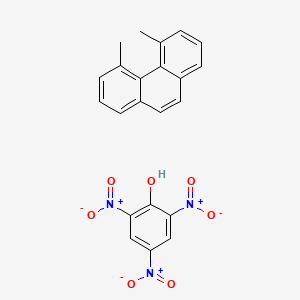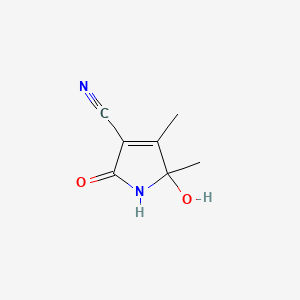
4,5-Dimethylphenanthrene; 2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethylphenanthrene: and 2,4,6-trinitrophenol are two distinct organic compounds with unique properties and applications. 4,5-Dimethylphenanthrene is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 4 and 5 positions of the phenanthrene ring .
準備方法
4,5-Dimethylphenanthrene
Synthetic Routes: The synthesis of 4,5-dimethylphenanthrene typically involves the alkylation of phenanthrene with methylating agents under controlled conditions.
Industrial Production: Industrial production methods may involve catalytic processes to ensure high yield and purity.
2,4,6-Trinitrophenol
Synthetic Routes: The synthesis of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring.
Industrial Production: Industrial production methods are similar but scaled up, with careful control of reaction conditions to ensure safety and efficiency.
化学反応の分析
4,5-Dimethylphenanthrene
Types of Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate can be used for oxidation reactions, while reducing agents like lithium aluminum hydride can be used for reduction.
Major Products: The major products depend on the type of reaction.
2,4,6-Trinitrophenol
Types of Reactions: This compound is known for its explosive properties and can undergo decomposition reactions.
Common Reagents and Conditions: It reacts with bases to form salts like ammonium picrate, which are also explosive.
Major Products: The decomposition of 2,4,6-trinitrophenol produces gases like nitrogen and carbon dioxide.
科学的研究の応用
4,5-Dimethylphenanthrene
Chemistry: Used in studies of aromatic hydrocarbons and their properties.
Biology: Investigated for its potential biological activities.
Industry: Used in the production of dyes and other chemicals.
2,4,6-Trinitrophenol
Chemistry: Used as a reagent in various chemical reactions.
Biology: Studied for its toxicological effects.
Medicine: Historically used as an antiseptic.
Industry: Widely used in the production of explosives and dyes.
作用機序
4,5-Dimethylphenanthrene
Molecular Targets: Specific molecular targets are not well-defined but may include enzymes and receptors.
2,4,6-Trinitrophenol
類似化合物との比較
4,5-Dimethylphenanthrene
Similar Compounds: Other methylated phenanthrenes like 2,7-dimethylphenanthrene.
2,4,6-Trinitrophenol
特性
CAS番号 |
6671-11-0 |
|---|---|
分子式 |
C22H17N3O7 |
分子量 |
435.4 g/mol |
IUPAC名 |
4,5-dimethylphenanthrene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H14.C6H3N3O7/c1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-10H,1-2H3;1-2,10H |
InChIキー |
DVHVQAGAFDVYLX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=CC3=CC=CC(=C32)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)
![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)










![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
